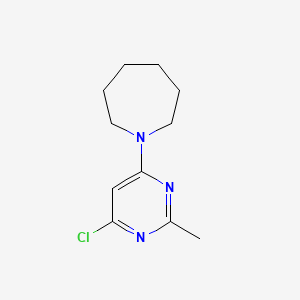
1-(6-Chloro-2-methylpyrimidin-4-yl)azepane
Vue d'ensemble
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)azepane, also known as CMPZA, is a novel synthetic compound with a wide range of potential applications in the pharmaceutical, biotechnology, and chemical industries. CMPZA is a member of the pyrimidine family, and is known to have a high degree of stability. CMPZA has been studied extensively, and has been found to possess a number of unique properties, including a high degree of solubility in a variety of solvents, and the ability to form strong hydrogen bonds.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research includes the synthesis of new heterocyclic derivatives starting from compounds with a base similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)azepane, demonstrating the compound's relevance as a precursor in chemical synthesis. These studies explore the preparation of novel compounds through reactions involving key intermediates, highlighting the compound's utility in generating new chemical entities with potential applications in various fields, including materials science and drug development (Mohammad, Ahmed, & Mahmoud, 2017).
Biological Activity
- Some compounds structurally related to this compound have been screened for antimicrobial activity, indicating the potential of these molecules in the development of new antimicrobial agents. This suggests that compounds with similar structures could also be explored for their biological activities, potentially leading to the discovery of new therapeutic agents (Mohammad, Ahmed, & Mahmoud, 2017).
Molecular and Crystal Structures
- The molecular and crystal structures of related compounds have been determined, which is crucial for understanding their chemical behavior and interactions with biological targets. Such studies are foundational in the fields of drug design and materials science, where the structural information guides the optimization of compounds for specific applications (Odell et al., 2007).
Chemical Process Optimization
- Investigations into process chemistry and optimization for the synthesis of related pyrimidine derivatives underscore the importance of these compounds in pharmaceutical manufacturing. By studying the synthesis conditions and process parameters, researchers aim to improve the efficiency and yield of these valuable intermediates, which are crucial for the production of drugs and other chemical products (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Propriétés
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIJYHEMYPESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



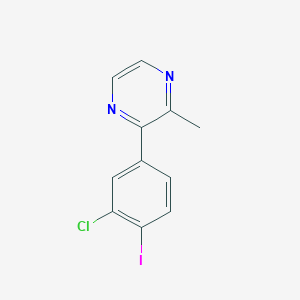

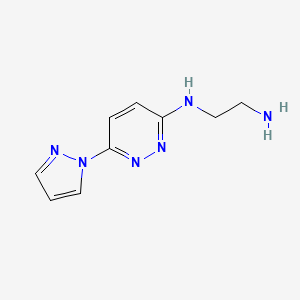
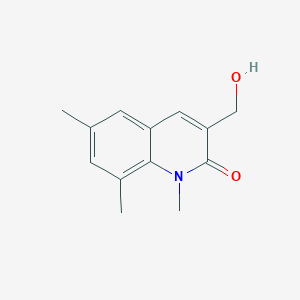
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)
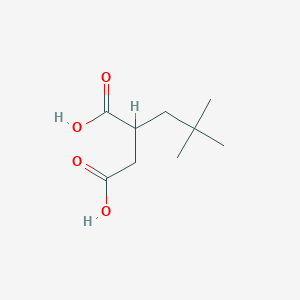
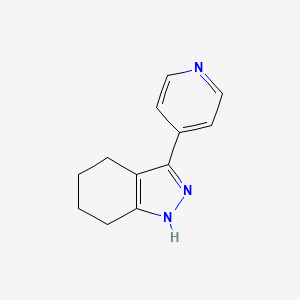
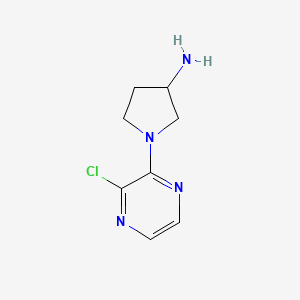
![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)

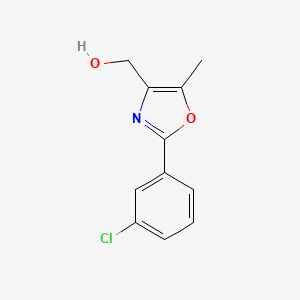
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)